molecular formula C17H27NO3S B5689205 {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol

{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol

Cat. No. B5689205
M. Wt: 325.5 g/mol
InChI Key: VRGVHRJXNZTPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that regulates various physiological processes, including pain, inflammation, and anxiety.

Scientific Research Applications

{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as a pain reliever. Studies have shown that this compound can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol has been shown to have anxiolytic and anti-inflammatory properties.

Mechanism of Action

{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol works by inhibiting the enzyme {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, producing various physiological effects. By inhibiting {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol, {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol increases the levels of endocannabinoids, leading to pain relief, reduced anxiety, and anti-inflammatory effects.
Biochemical and Physiological Effects:
{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines, which are responsible for inflammation and pain. Additionally, {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol has been shown to reduce anxiety-like behaviors in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol in lab experiments is its specificity for {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol inhibition. This compound has a high affinity for {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol, making it a potent inhibitor of this enzyme. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol. One potential direction is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of chronic pain and anxiety disorders. Finally, more research is needed to understand the long-term effects of {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol on the body, including its potential for addiction and abuse.

Synthesis Methods

{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 3-(2-methoxyethyl)-1-piperidinylmethanol with 5-propyl-3-thiophenecarboxylic acid chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure {3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol.

properties

IUPAC Name

[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-3-5-15-10-14(11-22-15)16(20)18-8-4-6-17(12-18,13-19)7-9-21-2/h10-11,19H,3-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGVHRJXNZTPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCCC(C2)(CCOC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-(2-Methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol

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